![molecular formula C26H32N4O4 B2605295 Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 894195-24-5](/img/structure/B2605295.png)
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various chemical reactions, involving the use of different reagents and catalysts to achieve the desired molecular structure (Abu‐Hashem et al., 2020).
Chemical Reactions and Derivatives : Researchers have explored the reactions of this compound with various amines, leading to the formation of different derivatives, such as pyrimidines and acetoacetamides (Kinoshita et al., 1989).
Structural Analysis and Characterization : Detailed structural characterization, including IR, NMR, and MS analyses, has been conducted to confirm the molecular structure of this compound and its derivatives (Srikrishna et al., 2010).
Applications in Biomedical Research
Antiproliferative Activity : Studies have shown that certain derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines, indicating potential applications in cancer research (Mallesha et al., 2012).
Antimicrobial Activities : Some derivatives have demonstrated antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Neurological Research : There is evidence that certain derivatives might have neuroprotective effects, offering potential pathways for research into neurodegenerative diseases and neurotoxicity (Zhong et al., 2018).
Fluorescent Ligands for Receptor Research : Derivatives of this compound have been used as fluorescent ligands to study specific receptors, such as the human 5-HT1A receptors, contributing to receptor binding studies and drug discovery (Lacivita et al., 2009).
Anti-Cancer Properties : Certain derivatives have shown broad-spectrum anti-cancer activity, reinforcing the potential of this compound in oncology research (Keefer, 2010).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors , and acetylcholinesterase . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets alpha1-adrenergic receptors, it might modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . If it targets acetylcholinesterase, it could potentially increase acetylcholine levels .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. Alpha1-adrenergic receptors are involved in numerous pathways related to cardiovascular function and neurological conditions . Acetylcholinesterase is involved in cholinergic neurotransmission .
Pharmacokinetics
Other piperazine derivatives have been found to exhibit a range of pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, modulation of alpha1-adrenergic receptors could affect cardiovascular function , while inhibition of acetylcholinesterase could affect neurotransmission .
properties
IUPAC Name |
methyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-17-7-5-10-22(18(17)2)30-13-11-29(12-14-30)16-21-23(25(31)34-4)24(28-26(32)27-21)19-8-6-9-20(15-19)33-3/h5-10,15,24H,11-14,16H2,1-4H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGDVMSHHCPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

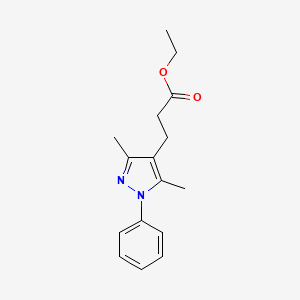
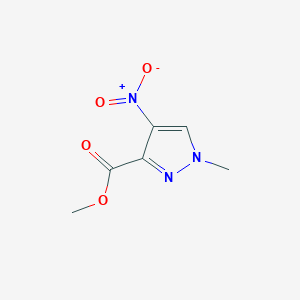
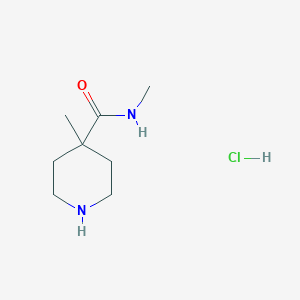
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)

![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)


![5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605225.png)
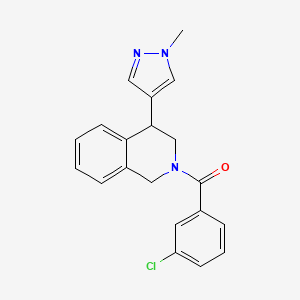
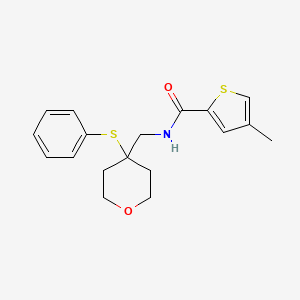
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)